

discovery and history of N,N-Diisopropylethylenediamine

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Compound of Interest

Compound Name: *N,N-Diisopropylethylenediamine*

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An In-depth Technical Guide to **N,N-Diisopropylethylenediamine**

Introduction

N,N-Diisopropylethylenediamine is an organic compound belonging to the diamine family, characterized by an ethylenediamine backbone with two isopropyl groups attached to one of the nitrogen atoms.[1] Its chemical structure, featuring both a primary and a tertiary amine, along with the steric hindrance provided by the isopropyl groups, grants it unique chemical properties. This versatility makes it a valuable intermediate and reagent in various fields, particularly in the development and synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1] This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Discovery and History

The scientific exploration of **N,N-Diisopropylethylenediamine** and its structural isomers dates back to the mid-20th century, driven by research in medicinal chemistry.[1] In the early 1950s, this compound was part of a broader investigation into a series of ethylenediamine derivatives being screened for potential therapeutic activity against *Mycobacterium tuberculosis*. [1]

These early structure-activity relationship (SAR) studies were pivotal, concluding that the nature and size of the alkyl groups on the ethylenediamine nitrogen atoms were critical for anti-tubercular efficacy.[1] This line of inquiry culminated in a significant breakthrough: the structural

modification of the related lead compound, N,N'-diisopropylethylenediamine, led to the discovery of Ethambutol in 1961.[1] Ethambutol subsequently became a first-line medication for the treatment of tuberculosis, highlighting the historical importance of this class of diamines in drug discovery.[1]

Physicochemical and Spectroscopic Data

The identity and purity of **N,N-Diisopropylethylenediamine** are defined by its specific physical constants and spectroscopic characteristics. This data is crucial for its application in synthesis and research.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	121-05-1	[1][2][3]
Molecular Formula	C ₈ H ₂₀ N ₂	[1][2][3][4]
Molecular Weight	144.26 g/mol	[1][2][3][4][5]
Appearance	Colorless liquid	[1][3]
Odor	Distinct amine odor	[1][3]
Boiling Point	169–171 °C	[1][5][6]
Density	~0.798 g/mL at 25 °C	[1][5][6]
Refractive Index	n _{20/D} 1.4289	[2][5][6]
Solubility	Fully miscible in water	[1][2][6][7]
Flash Point	49.3–54 °C	[2][7]
pKa (Predicted)	10.18 ± 0.28	[2]
LogP	1.76	[2]

Spectroscopic Data

Technique	Observation	Source(s)
^1H NMR	Shows distinct signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and the primary amine protons.	[1]
FT-IR (cm^{-1})	Characterized by absorption bands for N-H stretching (typically 3300-3500, weak), C-H stretching (2850-2970), N-H bending (1550-1650), and C-N stretching (1020-1250).	[1]
Mass Spec. (EI-MS)	Molecular ion peak $[\text{M}]^+$ at m/z 144. The fragmentation pattern is dominated by α -cleavage, yielding characteristic iminium ions at m/z 129 ($[\text{M} - \text{CH}_3]^+$), 86, 72, and 44.	[1]

Synthesis and Experimental Protocols

Historically, the synthesis of substituted ethylenediamines involved harsh conditions or hazardous reagents, such as the Gabriel synthesis or high-pressure reactions with ethylene oxide.[1][8] Modern methods have shifted towards more efficient and environmentally benign processes.[1]

Key Synthetic Method: High-Pressure Ammonolysis

A prominent and industrially viable method for synthesizing **N,N-Diisopropylethylenediamine** is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride.[1][8] This method is noted for its high yield and improved safety profile compared to older techniques.[1]

Caption: High-pressure ammonolysis workflow for **N,N-Diisopropylethylenediamine** synthesis.

Detailed Experimental Protocol: High-Pressure Ammonolysis

The following protocol is based on methodologies described in patent literature.^[8]

- **Reactor Charging:** Add N,N-diisopropylaminoethyl chloride hydrochloride (1.0 eq) and a suitable solvent, such as dichloromethane or toluene (at a weight ratio of 1:2 to 1:5 with the starting material), to a high-pressure reactor equipped with stirring and temperature control.^[8]
- **Ammonia Addition:** Seal the reactor and charge it with liquid ammonia (5 to 15 molar equivalents relative to the hydrochloride salt).^[8]
- **Reaction Conditions:** Heat the mixture to a temperature between 80–120 °C. The internal pressure will rise to 2–6 MPa. Maintain these conditions with constant stirring for 2 to 6 hours.^[8]
- **Cooling and Depressurization:** After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.
- **Work-up:**
 - Transfer the reaction mixture and filter it to remove the ammonium chloride byproduct.
 - Wash the filtrate with water to remove any remaining salts.
 - Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).
- **Purification:** Remove the solvent under reduced pressure. Purify the resulting crude product by fractional distillation to obtain pure **N,N-Diisopropylethylenediamine**.

Applications in Research and Development

The unique structure of **N,N-Diisopropylethylenediamine** makes it a versatile tool in several areas of chemical science.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a crucial building block in the synthesis of various pharmaceuticals.^[1] Its most prominent role is as a key intermediate in the production of the nootropic drug pramiracetam.^{[1][8]} It is also utilized in the synthesis of certain anti-inflammatory agents and in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have been investigated for their antitumor activity.^{[1][2]}

Caption: Role as a key intermediate in the synthesis of Pramiracetam.

Ligand in Coordination Chemistry

With two nitrogen atoms possessing lone pairs of electrons, **N,N-Diisopropylethylenediamine** functions as a versatile bidentate ligand.^[1] It readily forms stable chelate complexes with a variety of transition metals, such as copper(II).^{[1][6]} The steric bulk of the diisopropyl groups can influence the geometry and reactivity of the resulting metal complex, which is a valuable feature in the design of catalysts.^[1] These complexes have applications in materials science, with some exhibiting thermochromic properties, and are used as ligands for metathesis catalysts.^{[1][6][7]}

Caption: Formation of a bidentate metal complex.

Reagent in Organic and Polymer Synthesis

In organic synthesis, the compound is used to produce other molecules, such as 1,4-diisopropyl-piperazin-2-one.^{[1][7]} Its asymmetric structure also makes it a candidate for use in chiral synthesis to produce enantiopure compounds.^[1] In polymer chemistry, it has been employed for the aminolysis of polymers like poly(β -benzyl L-aspartate) to create functionalized cationic polyaspartamides.^[1] These resulting polymers can exhibit pH and thermo-sensitivities, making them suitable for developing "smart" materials for applications such as controlled drug delivery.^[1]

Conclusion

From its origins in mid-century medicinal chemistry to its modern applications, **N,N-Diisopropylethylenediamine** has proven to be a compound of significant scientific and

commercial interest. Advances in synthetic methodologies have made it more accessible and safer to produce, expanding its utility. For professionals in drug development, organic synthesis, and materials science, **N,N-Diisopropylethylenediamine** offers a unique combination of steric and electronic properties, making it a valuable building block for creating complex and functional molecules. Continued research into its applications, particularly in catalysis and polymer science, is expected to further broaden its impact.

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